![molecular formula C16H11Cl2F2N3O2S B10973456 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide](/img/structure/B10973456.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide
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Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a 3,4-difluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride. The final step involves the sulfonation of the pyrazole ring with 3,4-difluorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
3,4-Difluorobenzenesulfonamide: Used in various chemical syntheses.
Uniqueness
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual substitution pattern on the pyrazole ring and the presence of both dichlorobenzyl and difluorobenzenesulfonamide groups make it distinct from other similar compounds.
Properties
Molecular Formula |
C16H11Cl2F2N3O2S |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C16H11Cl2F2N3O2S/c17-11-2-1-10(14(18)5-11)8-23-9-12(7-21-23)22-26(24,25)13-3-4-15(19)16(20)6-13/h1-7,9,22H,8H2 |
InChI Key |
TVIMVZZQYYKZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)F)F |
Origin of Product |
United States |
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